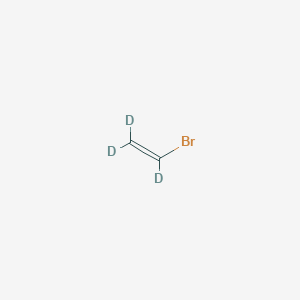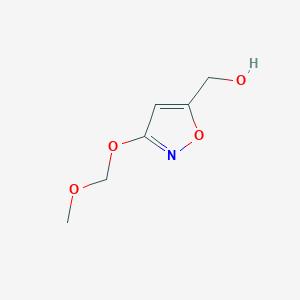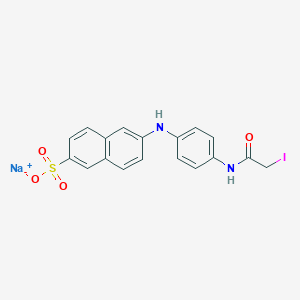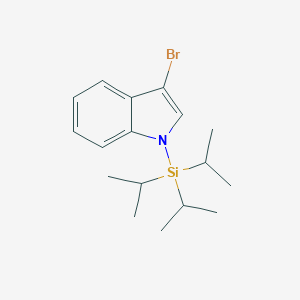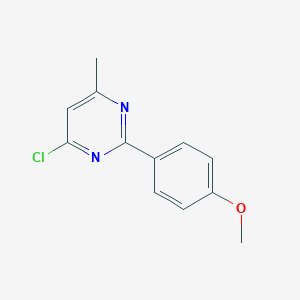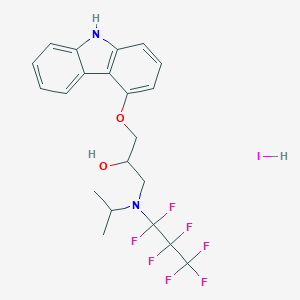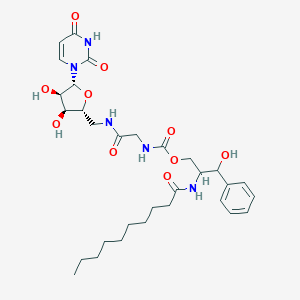
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DAPD and has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of DAPD involves the inhibition of viral DNA synthesis through the incorporation of DAPD into the viral DNA chain. This incorporation results in the termination of the DNA chain and the inhibition of viral replication. Additionally, DAPD inhibits the cellular enzymes involved in the synthesis of nucleotides and nucleosides, leading to the inhibition of DNA synthesis and cell growth.
Biochemical And Physiological Effects
DAPD has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. Additionally, DAPD has been found to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides. DAPD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
DAPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DAPD has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of DAPD in lab experiments. DAPD can be toxic to cells at high concentrations, and its effects on normal cells are not well understood. Additionally, DAPD is not effective against all viruses and may require combination therapy with other antiviral agents.
Future Directions
There are several future directions for the study of DAPD. One area of research is the development of new analogs of DAPD with improved antiviral and anticancer activity. Additionally, the use of DAPD in combination therapy with other antiviral agents is an area of ongoing research. Finally, the study of the biochemical and physiological effects of DAPD on normal cells is an important area of future research.
Synthesis Methods
The synthesis of DAPD involves the reaction of 5'-deoxyuridine with N-(2-decanoylamino-3-hydroxy-3-phenylpropionyl)glycine in the presence of a coupling reagent. The reaction proceeds through the formation of an amide bond between the carboxyl group of the glycine molecule and the amino group of the uridine molecule. The resulting product is then purified through a series of chromatography steps to obtain pure DAPD.
Scientific Research Applications
DAPD has been extensively studied for its potential applications in scientific research. It has been found to have antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. DAPD has also been shown to have anticancer activity through the inhibition of DNA synthesis. Additionally, DAPD has been used as a tool for studying the metabolism of nucleotides and nucleosides in cells.
properties
CAS RN |
149970-61-6 |
|---|---|
Product Name |
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine |
Molecular Formula |
C31H45N5O10 |
Molecular Weight |
647.7 g/mol |
IUPAC Name |
[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C31H45N5O10/c1-2-3-4-5-6-7-11-14-23(37)34-21(26(40)20-12-9-8-10-13-20)19-45-31(44)33-18-25(39)32-17-22-27(41)28(42)29(46-22)36-16-15-24(38)35-30(36)43/h8-10,12-13,15-16,21-22,26-29,40-42H,2-7,11,14,17-19H2,1H3,(H,32,39)(H,33,44)(H,34,37)(H,35,38,43)/t21?,22-,26?,27-,28-,29-/m1/s1 |
InChI Key |
BGHIQDBPGOFVES-KPVDWXPUSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
synonyms |
5'-((N-(2-decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine PP 36 PP-36 PP36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



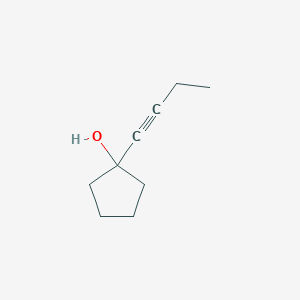
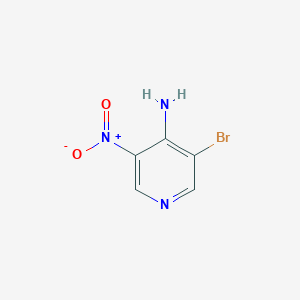
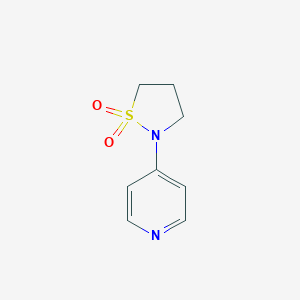
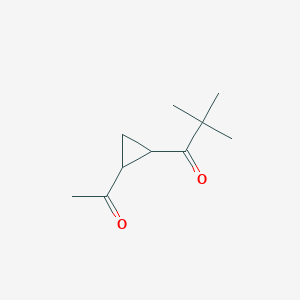
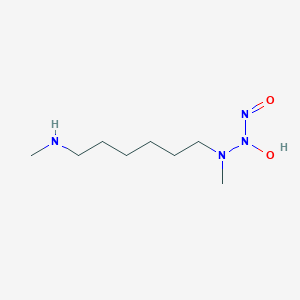
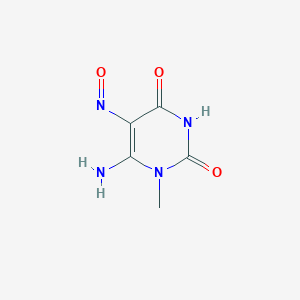
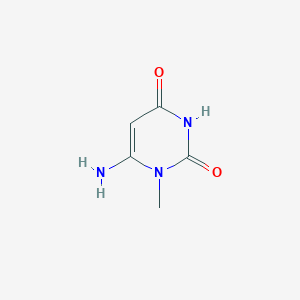
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
